(S)-1-N-Boc-piperidine-2-ethanol
Overview
Description
(S)-1-N-Boc-piperidine-2-ethanol is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-N-Boc-piperidine-2-ethanol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-piperidine-2-ethanol.
Protection of the Amino Group: The amino group of (S)-piperidine-2-ethanol is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting this compound is purified by standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of automated equipment and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-N-Boc-piperidine-2-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include the corresponding aldehyde or carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as alkyl or aryl groups.
Scientific Research Applications
(S)-1-N-Boc-piperidine-2-ethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-N-Boc-piperidine-2-ethanol depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions or biological interactions.
Comparison with Similar Compounds
Similar Compounds
®-1-N-Boc-piperidine-2-ethanol: The enantiomer of (S)-1-N-Boc-piperidine-2-ethanol, which has similar chemical properties but different biological activities.
1-N-Boc-piperidine: A related compound without the ethanol moiety, used in similar synthetic applications.
Piperidine-2-ethanol: The non-protected form of the compound, which lacks the Boc group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both the Boc protecting group and the ethanol moiety. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
tert-butyl (2S)-2-(2-hydroxyethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVQOFUGXMVESU-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363812 | |
Record name | (S)-1-N-Boc-piperidine-2-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199942-74-0 | |
Record name | (S)-1-N-Boc-piperidine-2-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 199942-74-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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